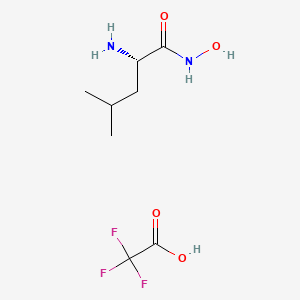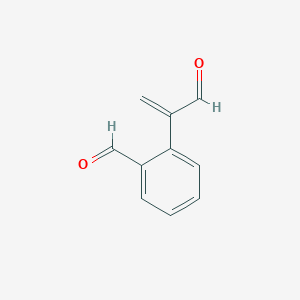
2-(3-Oxoprop-1-en-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxoprop-1-en-2-yl)benzaldehyde, also known as (E)-2-(3-oxoprop-1-en-1-yl)benzaldehyde, is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of an aldehyde group attached to a benzene ring, along with a conjugated enone system.
Preparation Methods
The synthesis of 2-(3-Oxoprop-1-en-2-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the aldol condensation of benzaldehyde with acetone under basic conditions, followed by dehydration to form the enone system . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(3-Oxoprop-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone system can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3-Oxoprop-1-en-2-yl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Oxoprop-1-en-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(3-Oxoprop-1-en-2-yl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the enone system and has different reactivity and applications.
Cinnamaldehyde: Contains a similar enone system but has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
330435-68-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(3-oxoprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-8(6-11)10-5-3-2-4-9(10)7-12/h2-7H,1H2 |
InChI Key |
UPZWADKLXUKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


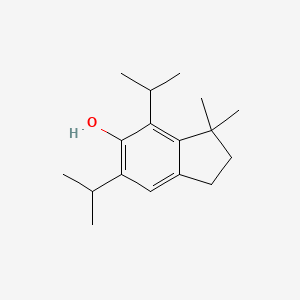
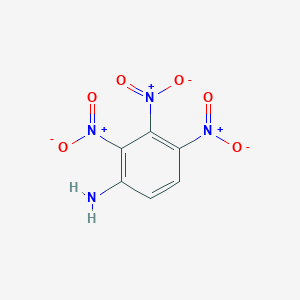
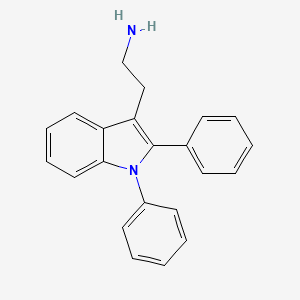
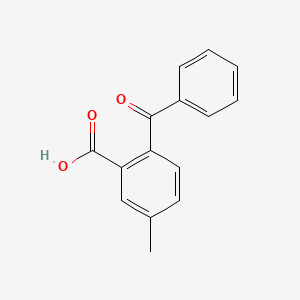
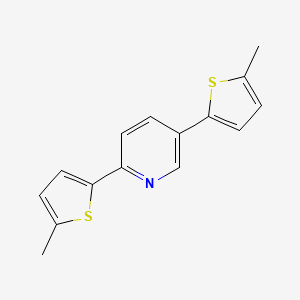

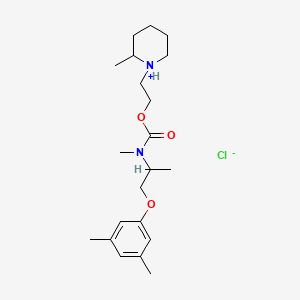
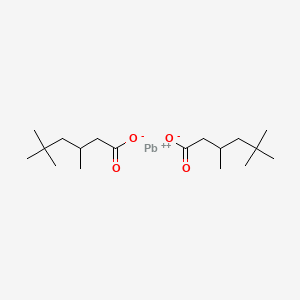
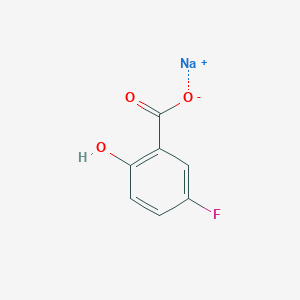

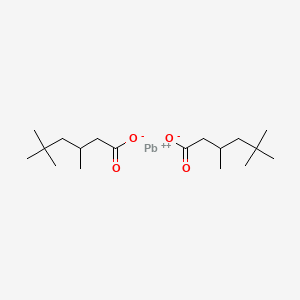
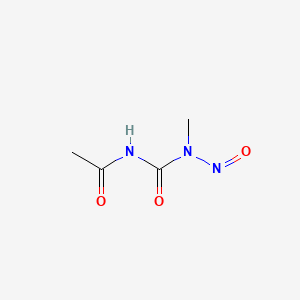
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
